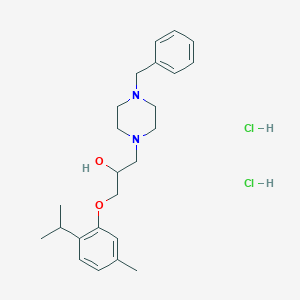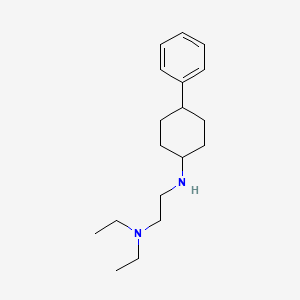![molecular formula C21H25N5O2 B5065930 N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a triazole-based compound that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
MPTP acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, MPTP increases the levels of dopamine in the brain, leading to various physiological effects. MPTP has also been shown to inhibit the uptake of norepinephrine and serotonin, further contributing to its physiological effects.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to improved cognitive function and increased motivation. MPTP has also been shown to improve cardiovascular function by increasing blood flow and reducing inflammation. Additionally, MPTP has been shown to have immunomodulatory effects, making it a potential treatment for various autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a tool for scientific research. It is a potent inhibitor of MAO-B, making it a valuable tool for studying the role of dopamine in various physiological processes. Additionally, MPTP has been shown to be safe and well-tolerated in animal studies, making it a promising candidate for further research. However, there are also some limitations to using MPTP in lab experiments. It can be difficult to obtain pure MPTP, and the synthesis process can be time-consuming and expensive. Additionally, MPTP has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPTP. One potential area of study is its potential as a treatment for various neurological disorders, such as Parkinson's disease. MPTP's ability to increase dopamine levels in the brain makes it a promising candidate for further research in this area. Additionally, MPTP's immunomodulatory effects could make it a potential treatment for various autoimmune disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in scientific research.
Conclusion:
MPTP is a valuable tool for scientific research, with potential applications in various areas of study. Its ability to increase dopamine levels in the brain and exhibit immunomodulatory effects make it a promising candidate for further research. However, there are also limitations to using MPTP in lab experiments, and further research is needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The most common method for synthesizing MPTP involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPTP.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MPTP has been used in studies related to the central nervous system, cardiovascular system, and immune system.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-21(22-9-4-10-25-11-13-28-14-12-25)20-16-26(24-23-20)15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,16H,4,9-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAZPGGLMVUIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
![N-(2-pyridinylmethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5065879.png)
![4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B5065897.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)
![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(1-naphthyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5065944.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)

